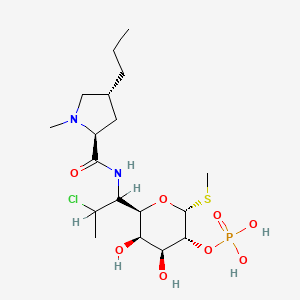

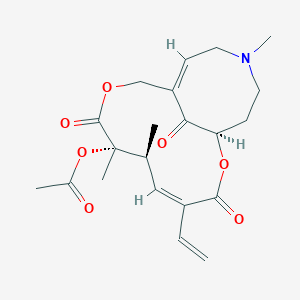

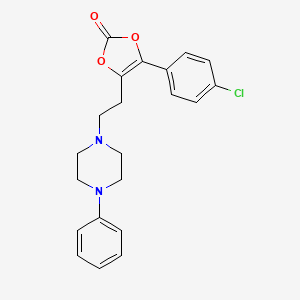

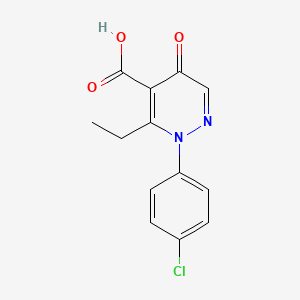

![molecular formula C20H23N3O B1669260 2-allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol CAS No. 692269-09-3](/img/structure/B1669260.png)

2-allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol

Vue d'ensemble

Description

“2-allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol” is a chemical compound with the CAS Number: 692269-09-3. It has a molecular weight of 321.42 . The compound is solid in physical form .

Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The InChI code for this compound is 1S/C20H23N3O/c1-3-8-15-9-7-10-16 (19 (15)24)14-21-20-22-17-11-5-6-12-18 (17)23 (20)13-4-2/h3,5-7,9-12,24H,1,4,8,13-14H2,2H3, (H,21,22) .Physical And Chemical Properties Analysis

This compound is a solid and should be stored in a dark place, sealed in dry conditions, at 2-8°C .Applications De Recherche Scientifique

High-Performance Thermosets

Synthesis and Characterization of Novel Benzoxazine Monomers Containing Allyl Groups : Novel benzoxazine monomers containing allyl groups have been synthesized from phenol and Bisphenol A with allylamine and formaldehyde. These monomers undergo thermal cure, forming thermosets with excellent thermomechanical properties, higher glass transition temperatures (ca. 300 °C), and better thermal stability than corresponding polybenzoxazines without allyl groups. This suggests potential applications in creating materials with high thermal resistance and mechanical strength (Agag & Takeichi, 2003).

Antioxidant Activity

Synthesis and Comparative Evaluation of Antioxidant Activity for Derivatives of 2,6-Diisobornylphenol : Derivatives containing heterocyclic (1H-benzo[d]imidazol-1-yl)methyl substituents have been synthesized and evaluated for antioxidant activity using in vitro models. The activity of these derivatives may relate to a membrane stabilizing effect, indicating potential applications in protecting against oxidative stress (Buravlev, Shevchenko, & Kutchin, 2021).

Fluorescence Probes and Sensors

The Synthesis and Fluorescence Properties of a Zn~(2+) Fluorescent Probe : A fluorescent compound has been synthesized and shown to coordinate with Zn2+, resulting in strong fluorescence. This indicates its potential as a fluorescent probe for zinc, useful in bioimaging or sensing applications (Wen-yao, 2012).

A Highly Selective and Biocompatible Chemosensor for Sensitive Detection of Zinc(II) : A compound synthesized via Schiff-base condensation shows selective fluorescence sensing for Zn2+ ions, with potential applications in bioimaging and studying biological processes involving zinc (Dey et al., 2016).

Corrosion Inhibition

Electrochemical, Thermodynamic, and Quantum Chemical Studies of Synthesized Benzimidazole Derivatives as Corrosion Inhibitors : Benzimidazole derivatives have been studied for their inhibitory action against corrosion of steel in acidic solutions. These findings suggest potential applications in industrial settings to protect metals against corrosion (Yadav et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

2-prop-2-enyl-6-[[(1-propylbenzimidazol-2-yl)amino]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-3-8-15-9-7-10-16(19(15)24)14-21-20-22-17-11-5-6-12-18(17)23(20)13-4-2/h3,5-7,9-12,24H,1,4,8,13-14H2,2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHWEWJDCFGRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1NCC3=CC=CC(=C3O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.